[Bis(trifluoromethyl)aminooxy]radical
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Overview
Description
[Bis(trifluoromethyl)aminooxy]radical is a highly reactive compound characterized by the presence of trifluoromethyl groups attached to an aminooxy radical
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trifluoromethyl)aminooxy]radical typically involves the reaction of trifluoromethylamine with suitable oxidizing agents under controlled conditions. One common method includes the use of trifluoromethylamine and an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out at low temperatures to stabilize the highly reactive radical intermediate .
Industrial Production Methods
Industrial production of this compound is less common due to its high reactivity and the challenges associated with handling and storage. advancements in reaction engineering and safety protocols have made it possible to produce this compound on a larger scale for specific applications in research and development .
Chemical Reactions Analysis
Types of Reactions
[Bis(trifluoromethyl)aminooxy]radical undergoes various types of chemical reactions, including:
Oxidation: The radical can participate in oxidation reactions, often leading to the formation of more stable products.
Reduction: Under certain conditions, the radical can be reduced to form corresponding amines or other derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[Bis(trifluoromethyl)aminooxy]radical has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of [Bis(trifluoromethyl)aminooxy]radical involves its high reactivity and ability to form stable products through various chemical reactions. The radical can interact with molecular targets, leading to the formation of new bonds and the stabilization of reactive intermediates. The pathways involved often include radical addition, abstraction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylamine: A precursor in the synthesis of [Bis(trifluoromethyl)aminooxy]radical.
Trifluoromethylhydroxylamine: Another compound with similar reactivity and applications.
Trifluoromethylated oximes: Compounds with similar functional groups and reactivity .
Uniqueness
This compound is unique due to its high reactivity and the presence of multiple trifluoromethyl groups, which impart distinct chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C2F6NO |
---|---|
Molecular Weight |
168.02 g/mol |
InChI |
InChI=1S/C2F6NO/c3-1(4,5)9(10)2(6,7)8 |
InChI Key |
WCSUJXFRQYJSAW-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C(F)(F)F)[O])(F)(F)F |
Origin of Product |
United States |
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